Synthetic Yield Comparison: 1,2- vs. 2,1-Benzisothiazole-3-carboxylic Acid from α-Substituted o-Toluidines
In a one-stage synthesis from functionally substituted o-toluidines and thionyl chloride, 2,1-benzisothiazole-3-carboxylic acid (the 2,1-isomer) is obtained in only 30% yield, while the 1,2-benzisothiazole scaffold is not accessible via this route, highlighting the distinct synthetic behavior of the two regioisomers [1]. This low yield for the 2,1-isomer underscores the synthetic advantage of using the commercially available 1,2-isomer as a building block.
| Evidence Dimension | Synthetic Yield in One-Stage Cyclization |
|---|---|
| Target Compound Data | Not accessible via this specific route |
| Comparator Or Baseline | 2,1-Benzisothiazole-3-carboxylic acid (30% yield) |
| Quantified Difference | Target compound is not produced via this route; comparator yields only 30% |
| Conditions | Reaction of α-substituted o-toluidines with thionyl chloride |
Why This Matters
The poor yield and lack of accessibility for the 2,1-isomer via this common route make the 1,2-isomer a preferred and more reliable building block for medicinal chemistry applications.
- [1] Journal of the Chemical Society, Perkin Transactions 1. (1973). The chemistry of 2,1-benzisothiazoles. Part VII. Reaction of α-substituted o-toluidines with thionyl chloride. A one-stage synthesis of 2,1-benzisothiazole-3-carboxylic acid. View Source
